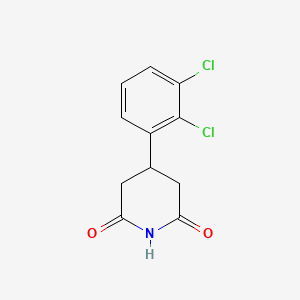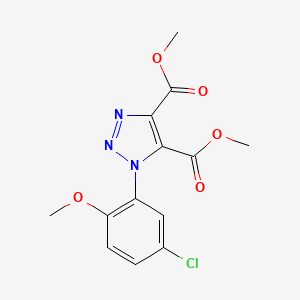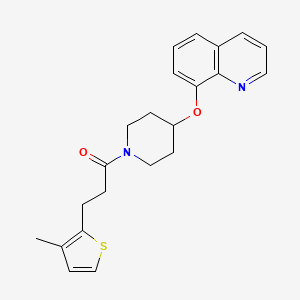
3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, also known as MTQP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MTQP is a synthetic compound that belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is believed to exert its pharmacological effects by interacting with various receptors and enzymes in the body. The compound has been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement and mood. 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has been found to exhibit various biochemical and physiological effects, depending on the dose and route of administration. The compound has been found to increase the levels of dopamine in the brain, which can improve mood and reduce the symptoms of Parkinson's disease. 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has also been found to inhibit the activity of acetylcholinesterase, which can improve cognitive function and memory.
実験室実験の利点と制限
3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has several advantages as a research compound, including its synthetic nature, which allows for precise control over its chemical properties. The compound is also stable and can be easily stored for long periods. However, 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has some limitations, including its potential toxicity at high doses and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several future directions for research on 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, including the development of new therapeutic agents based on the compound's pharmacological properties. Further studies are needed to determine the optimal dose and route of administration for 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one and to investigate its potential as a treatment for various diseases. Additionally, research is needed to explore the safety and toxicity of 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one and to develop new methods for synthesizing the compound efficiently.
合成法
3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can be synthesized using a multistep reaction process that involves the use of various reagents and catalysts. The synthesis process involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-(quinolin-8-yloxy)piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then subjected to further reactions to obtain the final product, 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one.
科学的研究の応用
3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has been found to exhibit various pharmacological properties, making it a potential candidate for the development of therapeutic agents. The compound has been studied extensively for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has also been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties.
特性
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-16-11-15-27-20(16)7-8-21(25)24-13-9-18(10-14-24)26-19-6-2-4-17-5-3-12-23-22(17)19/h2-6,11-12,15,18H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNFESKYZDSOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



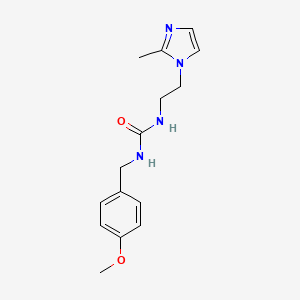
![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)
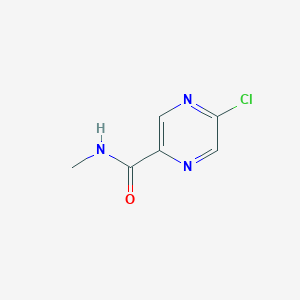


![4-(6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2992359.png)
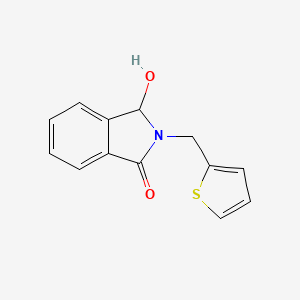
![N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2992364.png)

![8-bromo-3-methyl-1-[(2-methylphenyl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2992367.png)
